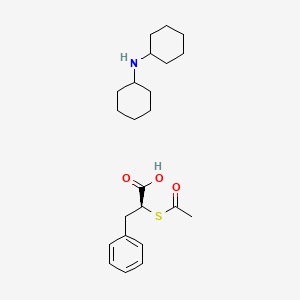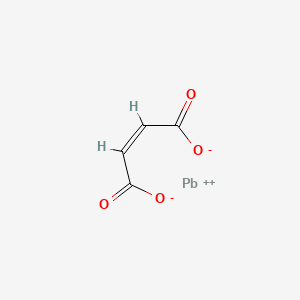
Lead(II) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(II) maleate is an inorganic compound with the chemical formula Pb(C4H2O4) It is a lead salt of maleic acid, where lead is in the +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead(II) maleate can be synthesized through the reaction of lead(II) acetate with maleic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{Pb(CH3COO)2} + \text{C4H4O4} \rightarrow \text{Pb(C4H2O4)} + 2 \text{CH3COOH} ] The reaction is carried out under controlled conditions, often at room temperature, to ensure the complete formation of the this compound precipitate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of lead(II) nitrate and maleic acid. The reaction is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lead(II) maleate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(II) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride, nitrate, or sulfate ions.
Major Products Formed:
Oxidation: Lead(IV) compounds such as lead dioxide (PbO2).
Reduction: Metallic lead (Pb).
Substitution: Lead salts with different anions, such as lead(II) chloride (PbCl2) or lead(II) sulfate (PbSO4)
Wissenschaftliche Forschungsanwendungen
Lead(II) maleate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Environmental Science: Employed in the removal of heavy metals from wastewater through adsorption processes.
Materials Science: Investigated for its structural properties and potential use in the development of new materials with unique characteristics.
Wirkmechanismus
The mechanism of action of lead(II) maleate involves its interaction with various molecular targets. In environmental applications, this compound acts as an adsorbent, binding to heavy metal ions through coordination bonds. The maleate ligand provides multiple coordination sites, enhancing the compound’s ability to capture and immobilize lead ions from aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Lead(II) acetate (Pb(CH3COO)2): Used in similar applications but has different solubility and reactivity properties.
Lead(II) nitrate (Pb(NO3)2): Commonly used in industrial processes and has distinct chemical behavior compared to lead(II) maleate.
Lead(II) chloride (PbCl2): Another lead salt with different solubility and reactivity characteristics.
Uniqueness of this compound: this compound is unique due to its specific coordination environment provided by the maleate ligand. This coordination enhances its stability and reactivity in various applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
17406-54-1 |
|---|---|
Molekularformel |
C4H2O4Pb |
Molekulargewicht |
321 g/mol |
IUPAC-Name |
(Z)-but-2-enedioate;lead(2+) |
InChI |
InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI-Schlüssel |
JJWLMSCSLRJSAN-ODZAUARKSA-L |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


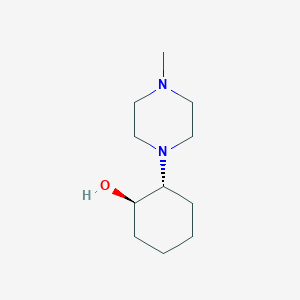
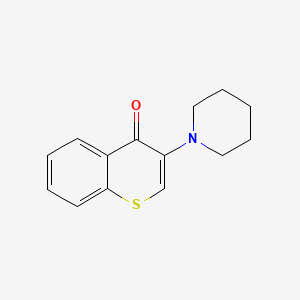
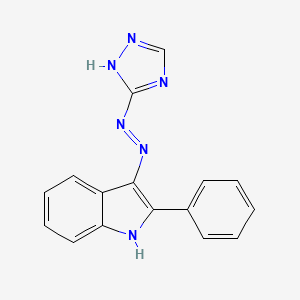
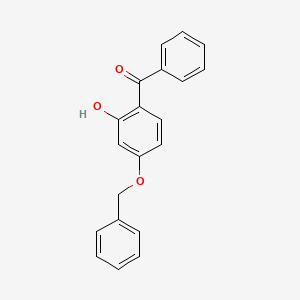
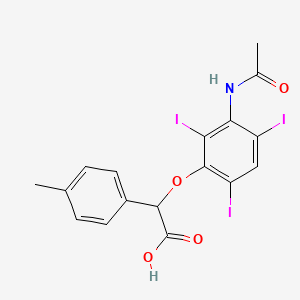
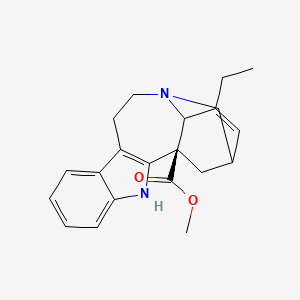
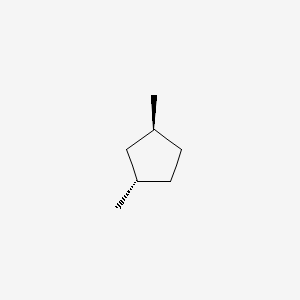

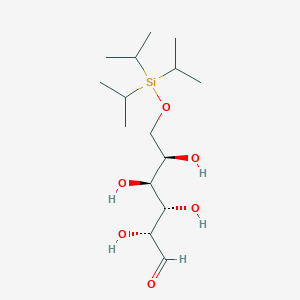
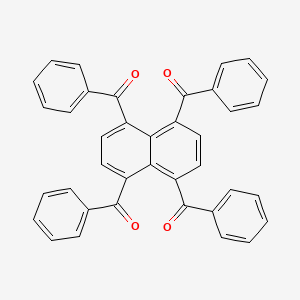
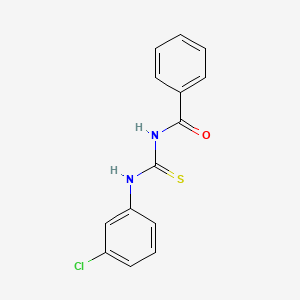
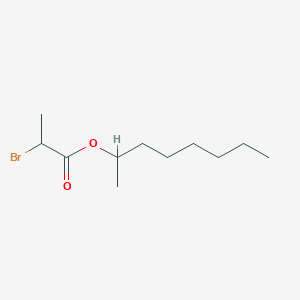
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
